An In-depth Technical Guide to 2,4-Dichloro-6-morpholino-1,3,5-triazine (CAS Number: 6601-22-5)
An In-depth Technical Guide to 2,4-Dichloro-6-morpholino-1,3,5-triazine (CAS Number: 6601-22-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dichloro-6-morpholino-1,3,5-triazine, a versatile heterocyclic compound with significant applications in pharmaceuticals, agriculture, and polymer science. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and derivatization, and explores its mechanisms of action. Quantitative data is presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams.
Chemical and Physical Properties
2,4-Dichloro-6-morpholino-1,3,5-triazine is a chlorinated triazine derivative characterized by the presence of a morpholine ring. This structure imparts specific reactivity, making it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of 2,4-Dichloro-6-morpholino-1,3,5-triazine
| Property | Value | Reference |
| CAS Number | 6601-22-5 | [1] |
| Molecular Formula | C₇H₈Cl₂N₄O | [1] |
| Molecular Weight | 235.07 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 159-163 °C | [3] |
| Purity | ≥98% | [4] |
| Storage Temperature | 2-8°C | [4] |
Table 2: Spectroscopic Data for 2,4-Dichloro-6-morpholino-1,3,5-triazine
| Spectrum Type | Data |
| Mass Spectrum (MS) | m/z: 234 (M+) |
| ¹H-NMR (CDCl₃) | δ: 3.75 (4H, triple peak, J=4Hz), 3.87 (4H, triple peak, J=4Hz) |
Applications
The unique chemical structure of 2,4-Dichloro-6-morpholino-1,3,5-triazine makes it a versatile building block in various industrial and research applications.
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Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel bioactive molecules. Notably, it is a precursor for a class of 1,3,5-triazine derivatives that have been investigated as monoamine oxidase (MAO) inhibitors.[5]
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Agricultural Chemistry: As a member of the triazine family, this compound is utilized in the development of herbicides. Triazine-based herbicides are effective in controlling broadleaf weeds in various crops.[3]
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Polymer Chemistry: The dichloro-substituted triazine ring acts as a cross-linking agent in polymer formulations. This enhances the durability and performance of materials such as coatings and adhesives.[3]
Experimental Protocols
Synthesis of 2,4-Dichloro-6-morpholino-1,3,5-triazine
This protocol describes the synthesis from cyanuric acid and morpholine.
Materials:
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Cyanuric acid
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Acetone
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Morpholine
-
Triethylamine
-
Methanol
Procedure:
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A solution of cyanuric acid (230.5 g, 1,250 mmol) in acetone (2.25 L) is prepared.
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At 5°C, a solution of morpholine (98.0 g, 1,125 mmol) and triethylamine (113.0 g, 1,125 mmol) in acetone (2.25 L) is slowly added dropwise to the cyanuric acid solution.
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After the reaction is complete, the mixture is poured into water to precipitate the product.
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The resulting white precipitate is collected by filtration.
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The collected solid is washed with methanol to yield the final product, 2,4-dichloro-6-morpholino-1,3,5-triazine, as white crystals.
Expected Yield: Approximately 88%.
Synthesis of N-(4,6-dimorpholino-1,3,5-triazin-2-yl) Amino Acid Derivatives
This protocol outlines the use of 2,4-Dichloro-6-morpholino-1,3,5-triazine as a starting material for the synthesis of potential MAO inhibitors.[5]
Materials:
-
2,4-dichloro-6-morpholino-1,3,5-triazine
-
Triethylamine
-
1,4-Dioxane
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α-amino acid
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Water
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Morpholine
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5% Citric acid or 1 N HCl
Procedure:
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A mixture of 2,4-dichloro-6-morpholino-1,3,5-triazine (0.47 g, 2 mmol) and triethylamine (0.42 mL, 3 mmol) in 1,4-dioxane (5 mL) is stirred at room temperature until a white suspension forms.
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A solution of an α-amino acid (1.2 equiv.) and triethylamine (0.42 mL, 3 mmol) in water (2 mL) is added to the suspension, resulting in a clear mixture.
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The mixture is stirred overnight at room temperature.
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Morpholine (0.26 mL, 3 mmol) and triethylamine (0.56 mL, 4 mmol) are added to the reaction mixture.
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The mixture is stirred at 75-80°C for 5 hours.
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The reaction mixture is then neutralized with 5% citric acid or 1 N HCl to yield the final product.
Synthesis of N-(4,6-dimorpholino-1,3,5-triazin-2-yl) Amino Acid Derivatives.
Mechanism of Action and Biological Activity
Monoamine Oxidase (MAO) Inhibition
While 2,4-Dichloro-6-morpholino-1,3,5-triazine itself is not an active MAO inhibitor, its derivatives have shown significant inhibitory activity. A study on various synthesized 4,6-dimorpholino-1,3,5-triazin-2-yl amino acid derivatives demonstrated their potential as MAO-A inhibitors.[5]
Table 3: MAO-A Inhibitory Activity of Selected 2,4-Dichloro-6-morpholino-1,3,5-triazine Derivatives
| Compound | R-group (from α-amino acid) | IC₅₀ (µM) for MAO-A |
| 24 | -CH(CH₃)₂ | 0.15 ± 0.01 |
| 25 | -CH(CH₃)CH₂CH₃ | 0.09 ± 0.01 |
| Clorgyline (Standard) | - | 0.08 ± 0.01 |
Data extracted from a preliminary biological evaluation of 1,3,5-triazine amino acid derivatives.[5]
Herbicidal Activity and Signaling Pathway Disruption
The herbicidal action of triazines, including 2,4-Dichloro-6-morpholino-1,3,5-triazine, primarily involves the inhibition of photosynthesis at Photosystem II (PSII).[6] These herbicides bind to the D1 protein of the PSII complex, blocking electron transport and leading to the production of reactive oxygen species that cause cellular damage.[6]
Recent studies on other triazine herbicides, such as atrazine and simazine, have revealed an additional mechanism of action involving the disruption of endocrine signaling. These compounds can act as antagonists to the relaxin hormone receptor (RXFP1).[7][8] This interference disrupts the relaxin signaling pathway, which is crucial for various physiological processes. The binding of triazines to RXFP1 inhibits the activation of downstream signaling cascades, including the PI3K/Akt and ERK pathways.[7] This leads to a reduction in nitric oxide (NO) production and the downregulation of target genes like NOS2, NOS3, MMP9, and VEGF.[7][8]
Triazine herbicides disrupt the relaxin signaling pathway.
Safety Information
2,4-Dichloro-6-morpholino-1,3,5-triazine is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[4] Appropriate personal protective equipment should be used when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
2,4-Dichloro-6-morpholino-1,3,5-triazine is a compound of significant interest due to its versatile applications in medicinal chemistry, agriculture, and material science. Its utility as a synthetic intermediate for creating diverse molecular architectures, particularly in the development of potential therapeutic agents and herbicides, is well-established. Further research into its biological activities and the quantitative effects of its application in polymer science could unveil new opportunities for this valuable compound.
References
- 1. scbt.com [scbt.com]
- 2. 2,4-Dichloro-6-morpholino-1,3,5-triazine | C7H8Cl2N4O | CID 81076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,4-Dichloro-6-morpholino-1,3,5-triazine | 6601-22-5 [sigmaaldrich.com]
- 5. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Triazine herbicides inhibit relaxin signaling and disrupt nitric oxide homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disturbed Relaxin Signaling Pathway and Testicular Dysfunction in Mouse Offspring upon Maternal Exposure to Simazine | PLOS One [journals.plos.org]
